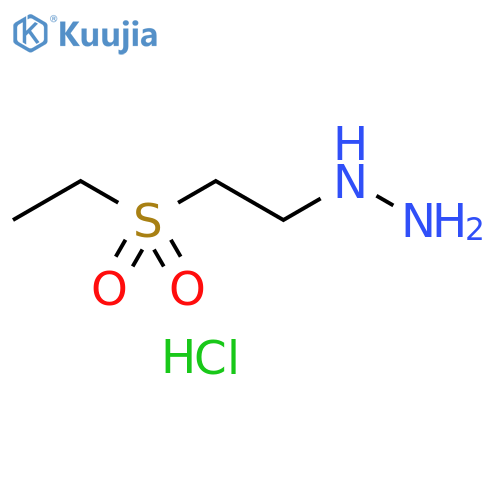Cas no 1311316-51-4 (2-(ethanesulfonyl)ethylhydrazine hydrochloride)

2-(ethanesulfonyl)ethylhydrazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- [2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
- 2-(ethanesulfonyl)ethylhydrazine hydrochloride
-
- インチ: 1S/C4H12N2O2S.ClH/c1-2-9(7,8)4-3-6-5;/h6H,2-5H2,1H3;1H
- InChIKey: MZYZPLGJICLKCA-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(CC)CCNN.Cl
2-(ethanesulfonyl)ethylhydrazine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332123-250mg |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 250mg |
¥7776.00 | 2024-08-09 | |
| Enamine | EN300-78608-5.0g |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 5.0g |
$1779.0 | 2023-02-12 | |
| TRC | E901608-100mg |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332123-50mg |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 50mg |
¥3396.00 | 2024-08-09 | |
| Enamine | EN300-78608-2.5g |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 2.5g |
$1202.0 | 2023-02-12 | |
| Enamine | EN300-78608-10.0g |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 10.0g |
$2638.0 | 2023-02-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01108546-5g |
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 5g |
¥8785.0 | 2023-04-03 | |
| Aaron | AR01AJDV-1g |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 1g |
$870.00 | 2025-02-09 | |
| Aaron | AR01AJDV-5g |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 5g |
$2472.00 | 2023-12-16 | |
| A2B Chem LLC | AV70199-250mg |
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride |
1311316-51-4 | 95% | 250mg |
$340.00 | 2024-04-20 |
2-(ethanesulfonyl)ethylhydrazine hydrochloride 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
2-(ethanesulfonyl)ethylhydrazine hydrochlorideに関する追加情報
Research Brief on 2-(Ethanesulfonyl)ethylhydrazine Hydrochloride (CAS: 1311316-51-4)
2-(Ethanesulfonyl)ethylhydrazine hydrochloride (CAS: 1311316-51-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its hydrazine moiety and ethanesulfonyl group, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents. Recent studies have highlighted its utility as a versatile building block in organic synthesis and its role in the design of biologically active molecules.
The primary interest in 2-(ethanesulfonyl)ethylhydrazine hydrochloride stems from its ability to serve as a precursor in the synthesis of hydrazone derivatives, which are known for their diverse pharmacological activities. Hydrazones, a class of compounds formed by the condensation of hydrazines with carbonyl groups, have demonstrated antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(ethanesulfonyl)ethylhydrazine hydrochloride, including its sulfonyl group, enhance its reactivity and make it a valuable intermediate in medicinal chemistry.
Recent research has focused on optimizing the synthetic routes for 2-(ethanesulfonyl)ethylhydrazine hydrochloride to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) reported a high-yield, scalable synthesis of this compound using a one-pot reaction involving ethanesulfonyl chloride and ethylhydrazine hydrochloride under mild conditions. The optimized protocol not only reduced the production cost but also minimized the formation of by-products, making it more suitable for industrial applications.
In addition to its synthetic utility, 2-(ethanesulfonyl)ethylhydrazine hydrochloride has been investigated for its potential as a pharmacophore in drug design. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. The results indicated that derivatives of this compound exhibited promising inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for developing anti-inflammatory drugs.
Another area of interest is the application of 2-(ethanesulfonyl)ethylhydrazine hydrochloride in the development of anticancer agents. Researchers have utilized its hydrazine functionality to create Schiff base complexes with transition metals, such as platinum and palladium. These complexes have shown cytotoxic effects against various cancer cell lines, as reported in a 2023 study in the European Journal of Medicinal Chemistry. The study highlighted the compound's ability to enhance the stability and bioavailability of metal-based therapeutics, opening new avenues for cancer treatment.
Despite its promising applications, challenges remain in the widespread adoption of 2-(ethanesulfonyl)ethylhydrazine hydrochloride. Issues such as solubility, stability under physiological conditions, and potential toxicity need to be addressed through further research. Recent advancements in formulation technologies, including the use of nanoparticle-based delivery systems, offer potential solutions to these challenges. A 2024 review in Advanced Drug Delivery Reviews discussed the encapsulation of hydrazine derivatives in polymeric nanoparticles to improve their pharmacokinetic properties.
In conclusion, 2-(ethanesulfonyl)ethylhydrazine hydrochloride (CAS: 1311316-51-4) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its role as a synthetic intermediate and pharmacophore underscores its potential in drug discovery. Ongoing studies aim to further elucidate its mechanisms of action and optimize its therapeutic applications. As research progresses, this compound is expected to play an increasingly important role in the development of novel therapeutics for various diseases.
1311316-51-4 (2-(ethanesulfonyl)ethylhydrazine hydrochloride) 関連製品
- 104517-25-1(4-bromo-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one)
- 2172520-22-6(1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride)
- 23453-64-7(tetradecafluoroazelaic acid)
- 2137701-41-6(1-(3-Fluoropiperidin-4-yl)-3-(2-methylpropyl)urea)
- 69882-11-7(Poly(2,6-Dibromophenylene Oxide)(PBO))
- 2227813-91-2((1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol)
- 881674-62-0(1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]-)
- 2172476-88-7(1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid)
- 22246-75-9(1,2,3,4,5,6-hexahydro-1-benzazocin-2-one)
- 2098159-32-9((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid)



